3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal chemistry Heterocyclic synthesis Cross-coupling

Source 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1823887-49-5) for medicinal chemistry campaigns targeting NK-3 receptor antagonism, c-Met/VEGFR-2 dual inhibition, or PARP1 inhibitor-resistant cancers. The 3-position chlorine atom furnishes a unique synthetic handle—its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-couplings is fundamentally distinct from 6-chloro or 8-chloro isomers, ensuring regioselective derivatization that alternative halogen patterns cannot replicate. Patent-validated by Ogeda, Novartis, and Janssen for constructing N-acyl-(3-substituted)-tetrahydrotriazolopyrazines and P2X7 modulators. Secure this high-purity intermediate to accelerate your drug discovery pipeline.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
Cat. No. B13144313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2Cl)C=N1
InChIInChI=1S/C5H3ClN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H
InChIKeySPQJCDHFYYTHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Technical Overview for Scientific Procurement


3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a halogenated heterocyclic building block comprising a triazole ring fused to a pyrazine core, with a chlorine atom at the 3-position (molecular formula C₅H₃ClN₄, molecular weight 154.56 g/mol). This scaffold serves as a privileged intermediate in medicinal chemistry, with patent literature establishing its utility in the synthesis of selective neurokinin-3 (NK-3) receptor antagonists [1], P2X7 receptor modulators , and c-Met kinase inhibitors [2].

Why 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Casually Substituted


The 3-position chloro substituent in 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine confers a unique synthetic handle whose reactivity profile is critically distinct from alternative halogen substitution patterns. The chlorine atom at the 3-position enables selective nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions that proceed with regioselectivity fundamentally different from 6-chloro [1] or 8-chloro analogs. Furthermore, structure-activity relationship (SAR) studies within the triazolo[4,3-a]pyrazine class demonstrate that the 3-substituent is a critical determinant of biological target engagement, with N-acyl-(3-substituted) derivatives exhibiting selective NK-3 receptor antagonism [2]. Generic substitution with 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine (molecular weight 154.56 g/mol, CAS 1314974-66-7) or 3-bromo-6-chloro analogs fundamentally alters both the synthetic route and the downstream biological profile of derived compounds [3].

Quantitative Differentiation Evidence for 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine


Regioselective Synthetic Utility of 3-Chloro Substitution Pattern

3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine provides a synthetic handle for selective functionalization that differs fundamentally from the 6-chloro analog. In the core triazolo[4,3-a]pyrazine scaffold, the 3-position chlorine exhibits higher reactivity toward nucleophilic aromatic substitution (SₙAr) compared to the 6-position chlorine, enabling regioselective derivatization without protecting group strategies [1]. This differential reactivity is exploited in patent-protected syntheses, where the 3-chloro substituent serves as the primary site for introducing N-acyl substituents that confer selective NK-3 receptor antagonism [2].

Medicinal chemistry Heterocyclic synthesis Cross-coupling

c-Met Kinase Inhibitory Activity of 3-Chloro-Derived Scaffolds

The [1,2,4]triazolo[4,3-a]pyrazine scaffold bearing appropriate substituents derived from 3-chloro intermediates demonstrates potent c-Met kinase inhibition. Optimized derivative 22i (synthesized from [1,2,4]triazolo[4,3-a]pyrazine precursors) exhibited c-Met IC₅₀ = 48 nM, which represents a 2.0-fold improvement over the unsubstituted core scaffold baseline and comparable or superior potency to the clinical candidate foretinib in the same assay system [1]. Dual c-Met/VEGFR-2 inhibitory derivatives from this scaffold class achieve c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 μM [2].

Oncology Kinase inhibition Targeted therapy

PARP1 Inhibitor Potency from Triazolo[4,3-a]pyrazine Scaffold

[1,2,4]Triazolo[4,3-a]pyrazine derivatives (accessible via 3-chloro intermediate) demonstrate sub-nanomolar PARP1 inhibition. Compounds 17m, 19a, 19c, 19e, 19i, and 19k exhibited PARP1 IC₅₀ < 4.1 nM, with 19k achieving IC₅₀ < 0.3 nM against PARP1 inhibitor-resistant Capan-1 (BRCA2⁻/⁻) cells [1]. This potency compares favorably to first-generation PARP1 inhibitor baseline (e.g., olaparib: PARP1 IC₅₀ ≈ 5 nM) while demonstrating the ability to overcome acquired resistance—a property not shared by all PARP1 inhibitor chemotypes [2].

DNA damage response Synthetic lethality PARP inhibition

Selective NK-3 Receptor Antagonism Conferred by 3-Position Derivatization

N-acyl-(3-substituted)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines, synthesized from 3-chloro-[1,2,4]triazolo[4,3-a]pyrazine intermediates, function as selective NK-3 receptor antagonists [1]. The 3-substituent is essential for this selectivity profile; compounds lacking appropriate 3-position substitution (e.g., unsubstituted or 6-substituted analogs) do not demonstrate NK-3 receptor engagement [2]. Patent-protected compounds in this series exhibit NK-3 receptor binding affinity suitable for CNS indications including schizophrenia and hot flashes [3].

CNS disorders Neurokinin receptors Schizophrenia

Optimal Research and Industrial Applications for 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine


Synthesis of Selective NK-3 Receptor Antagonists for CNS Drug Discovery

Use 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine as the key intermediate for constructing N-acyl-(3-substituted)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines. The 3-chloro substituent enables regioselective introduction of acyl and alkyl groups that confer selective NK-3 receptor antagonism, a mechanism implicated in schizophrenia, anxiety, depression, and hot flash treatment [1]. This application is validated by multiple patent families assigned to Ogeda SA and Novartis AG [2].

Lead Optimization of Dual c-Met/VEGFR-2 Kinase Inhibitors

Employ 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine as a scaffold for generating potent c-Met/VEGFR-2 dual inhibitors. Optimized derivatives achieve c-Met IC₅₀ values of 26.00 nM and antiproliferative IC₅₀ values of 0.98-1.28 μM against A549, MCF-7, and HeLa cancer cell lines [3]. This application is suitable for oncology drug discovery programs targeting solid tumors and cancers with aberrant c-Met signaling.

Development of Next-Generation PARP1 Inhibitors to Overcome Acquired Resistance

Utilize the [1,2,4]triazolo[4,3-a]pyrazine core as a structurally distinct PARP1 inhibitor chemotype. Derivatives exhibit PARP1 IC₅₀ < 4.1 nM and demonstrate the capacity to overcome acquired resistance to first-generation PARP1 inhibitors in BRCA-mutant cancer models [4]. This application is particularly relevant for drug discovery programs addressing PARP1 inhibitor-resistant ovarian, breast, and pancreatic cancers.

P2X7 Receptor Modulator Synthesis for Inflammatory Disease Research

Use 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine as an intermediate for preparing substituted [1,2,4]triazolo[4,3-a]pyrazines that function as P2X7 receptor modulators . P2X7 receptor modulation is a therapeutic strategy for inflammatory and neuropathic pain, rheumatoid arthritis, and neurodegenerative diseases. This application is protected by patents assigned to Janssen Pharmaceutica NV.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.